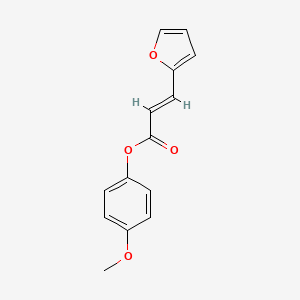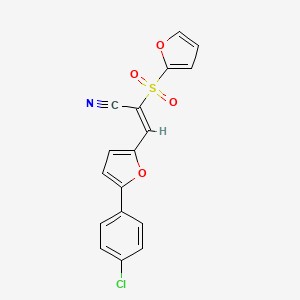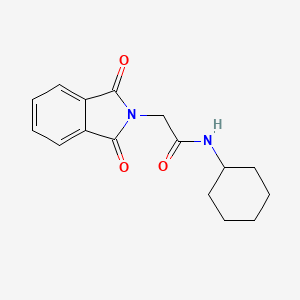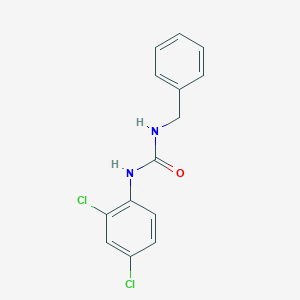
8-(cyclohexylamino)-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Cyclohexylamino)-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family It is characterized by the presence of a cyclohexylamino group at the 8th position, a 2,3-dihydroxypropyl group at the 7th position, and a methyl group at the 3rd position of the purine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Cyclohexylamino)-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common route includes:
Starting Material: The synthesis begins with a suitable purine derivative.
Cyclohexylamination: Introduction of the cyclohexylamino group at the 8th position using cyclohexylamine under controlled conditions.
Hydroxypropylation: The 2,3-dihydroxypropyl group is introduced at the 7th position through a reaction with glycidol or a similar reagent.
Methylation: The methyl group is added at the 3rd position using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Scalability: Adjusting reaction conditions to accommodate large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
8-(Cyclohexylamino)-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting hydroxyl groups to hydrogen.
Substitution: Nucleophilic substitution reactions can replace the cyclohexylamino or hydroxypropyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Oxo derivatives with modified functional groups.
Reduction Products: Compounds with reduced functional groups.
Substitution Products: New compounds with different functional groups replacing the original ones.
Applications De Recherche Scientifique
8-(Cyclohexylamino)-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its structural similarity to biologically active purines.
Biology: Used in studies related to enzyme inhibition and receptor binding.
Pharmacology: Explored for its effects on various biological pathways and potential as a drug candidate.
Industry: Utilized in the synthesis of other complex organic molecules and as a reference compound in analytical chemistry.
Mécanisme D'action
The mechanism of action of 8-(Cyclohexylamino)-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves:
Molecular Targets: Binding to specific enzymes or receptors, potentially inhibiting their activity.
Pathways: Modulating biochemical pathways related to purine metabolism, signal transduction, and cellular communication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a stimulant with a similar purine structure.
Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.
Adenosine: A nucleoside involved in energy transfer and signal transduction.
Uniqueness
8-(Cyclohexylamino)-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its cyclohexylamino and dihydroxypropyl groups differentiate it from other purine derivatives, potentially offering unique interactions with biological targets.
Propriétés
Formule moléculaire |
C15H23N5O4 |
|---|---|
Poids moléculaire |
337.37 g/mol |
Nom IUPAC |
8-(cyclohexylamino)-7-(2,3-dihydroxypropyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C15H23N5O4/c1-19-12-11(13(23)18-15(19)24)20(7-10(22)8-21)14(17-12)16-9-5-3-2-4-6-9/h9-10,21-22H,2-8H2,1H3,(H,16,17)(H,18,23,24) |
Clé InChI |
VKSVJSVGNAKDQG-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3CCCCC3)CC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


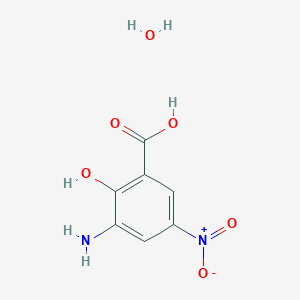
![4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961464.png)


![Ethyl n-[(benzyloxy)carbonyl]alanylalaninate](/img/structure/B11961476.png)
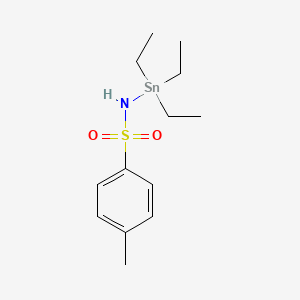
![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961492.png)
